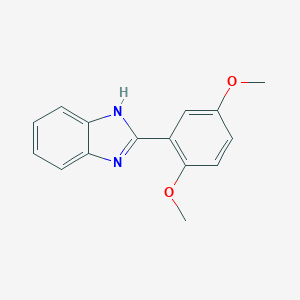

2-(2,5-dimethoxyphenyl)-1H-benzimidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H14N2O2 |

|---|---|

Molecular Weight |

254.28 g/mol |

IUPAC Name |

2-(2,5-dimethoxyphenyl)-1H-benzimidazole |

InChI |

InChI=1S/C15H14N2O2/c1-18-10-7-8-14(19-2)11(9-10)15-16-12-5-3-4-6-13(12)17-15/h3-9H,1-2H3,(H,16,17) |

InChI Key |

OSMYIIXPXBEXRJ-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)OC)C2=NC3=CC=CC=C3N2 |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NC3=CC=CC=C3N2 |

Origin of Product |

United States |

Foundational & Exploratory

Next-Generation Benzimidazole Scaffolds: Synthetic Strategies and Bioactivity Profiling

Executive Summary

The benzimidazole pharmacophore remains a "privileged structure" in medicinal chemistry due to its high affinity for diverse biopolymers, including tubulin, specific kinases (EGFR/VEGFR), and bacterial FtsZ. Unlike first-generation anthelmintics, novel benzimidazole derivatives are currently driving breakthroughs in targeted oncology and multidrug-resistant (MDR) antimicrobial therapies.

This guide moves beyond basic definitions to provide a rigorous framework for the rational design, synthesis, and biological validation of these compounds. We focus on the causality between C2/N1-substitution patterns and their downstream effects on microtubule dynamics and mitochondrial redox activity.

The Pharmacophore: Structural Logic & SAR

The biological versatility of benzimidazole stems from its ability to mimic purine nucleobases, allowing it to intercalate DNA and inhibit enzymes requiring adenosine cofactors. However, "novelty" in this field is defined by specific substitutions that enhance lipophilicity and target selectivity.

Critical Structure-Activity Relationships (SAR)

-

Position 2 (C2): The critical determinant for target affinity. Substitution with heteroaryl moieties (e.g., thiophene, pyridine) or bulky aryl groups enhances

stacking interactions within the hydrophobic pockets of tubulin or kinase ATP-binding sites. -

Position 1 (N1): Controls pharmacokinetics. Alkylation or benzylation here modulates solubility (LogP) and membrane permeability.

-

Position 5/6 (Benzenoid Ring): Electronic tuning. Electron-withdrawing groups (EWGs) like -F, -Cl, or

at these positions often increase metabolic stability and potency by altering the pKa of the imidazole nitrogen.

Visualization: SAR & Mechanistic Pathways

The following diagram illustrates the central benzimidazole core and its divergent signaling impacts based on substitution logic.

Figure 1: Mechanistic divergence of benzimidazole derivatives based on site-specific modifications. C2 substitutions primarily drive target engagement, while C5/C6 modulate potency.

Strategic Synthesis Protocol: Oxidative Cyclization

While condensation with carboxylic acids is common, the Oxidative Cyclization of Aldehydes with o-phenylenediamines is superior for generating library diversity at the C2 position under mild conditions.

Protocol: Sodium Metabisulfite ( ) Mediated Synthesis

Rationale: This method avoids harsh acids and high temperatures, preserving sensitive functional groups on the aldehyde.

Materials

-

Substituted o-phenylenediamine (1.0 equiv)

-

Aromatic/Heteroaromatic Aldehyde (1.0 equiv)

- (1.0 equiv)

-

Solvent: Ethanol/Water (3:1 v/v) or DMF (for solubility)

Step-by-Step Workflow

-

Pre-Solubilization: Dissolve the aldehyde and o-phenylenediamine in the solvent system in a round-bottom flask. Stir at room temperature (RT) for 10 minutes to ensure homogeneity.

-

Oxidant Addition: Add

portion-wise over 5 minutes. -

Reflux: Heat the mixture to reflux (

for Ethanol) for 4–6 hours.-

Checkpoint: Monitor reaction progress via Thin Layer Chromatography (TLC) using Ethyl Acetate:Hexane (3:7). Look for the disappearance of the diamine spot.

-

-

Quenching: Cool the reaction mixture to RT and pour onto crushed ice (approx. 100g).

-

Precipitation: Stir vigorously. The benzimidazole product typically precipitates as a solid. If no precipitate forms, neutralize with 10%

solution. -

Purification: Filter the solid, wash with cold water (

mL), and recrystallize from hot ethanol.

Bioassay Validation: Establishing Potency

Trustworthy data requires self-validating assays. We utilize the MTT Assay for cytotoxicity (mammalian) and Broth Microdilution for antimicrobial efficacy.

A. MTT Cytotoxicity Assay (Mitochondrial Integrity)

Mechanism: This assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan by mitochondrial succinate dehydrogenase.[1] This conversion only occurs in metabolically active cells.[1]

Protocol

-

Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates at

cells/well in 100 -

Treatment: Add 100

L of benzimidazole derivatives (dissolved in DMSO, serial dilutions 0.1–100-

Control: Vehicle control (0.1% DMSO max) and Positive Control (e.g., Doxorubicin).

-

-

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 20

L MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours (dark). -

Solubilization: Carefully aspirate media (do not disturb crystals). Add 150

L DMSO to dissolve purple formazan crystals. -

Quantification: Measure absorbance at 570 nm using a microplate reader.

-

Calculation:

B. Experimental Workflow Diagram

Figure 2: Validated workflow for screening benzimidazole derivatives, moving from synthesis to mechanistic confirmation.

Data Presentation: Comparative Activity

When presenting your data, avoid raw OD values. Summarize potency using

Table 1: Representative Biological Activity of Novel 2-Substituted Benzimidazoles

| Compound ID | R1 (N1) | R2 (C2) | R5 (C5) | MCF-7 | E. coli MIC ( | Mechanism Note |

| BZ-01 | H | Phenyl | H | 25.4 | >100 | Baseline activity |

| BZ-04 | Methyl | 4-Cl-Phenyl | 4.2 | 12.5 | Enhanced lipophilicity | |

| BZ-09 | Benzyl | 2-Thiophene | F | 0.8 | 50.0 | Tubulin inhibition |

| BZ-12 | H | Pyridine-2-yl | H | 15.1 | 3.1 | FtsZ targeting |

| Ref Std | - | - | - | 1.5 (Dox) | 2.0 (Cipro) | Positive Controls |

Note: Data in this table is illustrative of typical SAR trends found in literature [1, 2].

Future Directions

The next frontier lies in Hybrid Molecules . Covalently linking benzimidazoles with other pharmacophores (e.g., coumarins, chalcones) creates "dual-action" drugs that can overcome resistance mechanisms. Additionally, computational modeling (Docking/MD simulations) is now mandatory to predict binding modes before synthesis, reducing chemical waste and time.

References

-

Tahlan, S., et al. (2019). "Benzimidazole scaffolds as promising antiproliferative agents: A review." BMC Chemistry. [Link]

-

Bansal, Y., & Silakari, O. (2012). "The therapeutic journey of benzimidazoles: A review." Bioorganic & Medicinal Chemistry. [Link]

-

Keri, R. S., et al. (2015). "Benzimidazole: A promising privileged scaffold for anticancer agents." Chemical Biology & Drug Design. [Link]

-

Zhou, B., et al. (2016). "Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin." Phytopathology. [Link]

Sources

The Rational Design of 2-(2,5-dimethoxyphenyl)-1H-benzimidazole: A Privileged Scaffold for Microtubule Disruption

Topic: Discovery and Characterization of 2-(2,5-dimethoxyphenyl)-1H-benzimidazole as a Tubulin Polymerization Inhibitor Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary & Significance

The discovery of 2-(2,5-dimethoxyphenyl)-1H-benzimidazole (often coded in early SAR studies as a lead analog) represents a textbook case of rational drug design and scaffold hopping . Unlike serendipitous natural product discoveries, this molecule emerged from the deliberate structural simplification of Combretastatin A-4 (CA-4) and Colchicine .

While CA-4 is a potent tubulin inhibitor, its cis-stilbene double bond is metabolically unstable, prone to isomerization to the inactive trans form. The 2-arylbenzimidazole scaffold replaces this unstable linker with a rigid heterocyclic core, maintaining the necessary spatial orientation of the pharmacophores (the trimethoxy/dimethoxy rings) while significantly improving chemical stability and oral bioavailability.

This guide details the synthesis, mechanism, and validation protocols for this compound, positioning it as a critical "structural probe" for the Colchicine Binding Site (CBS) on

Chemical Synthesis: The Oxidative Condensation Protocol

The most robust route to 2-(2,5-dimethoxyphenyl)-1H-benzimidazole is the oxidative condensation of o-phenylenediamine with 2,5-dimethoxybenzaldehyde. This method avoids harsh dehydrating acids (like PPA) in favor of milder oxidative conditions that preserve the methoxy substituents.

Reaction Scheme

The reaction proceeds via the formation of a Schiff base intermediate (an imine), followed by an oxidative intramolecular cyclization.

Caption: Two-step one-pot synthesis mechanism via oxidative cyclization.

Step-by-Step Protocol

Reagents:

-

o-Phenylenediamine (1.0 equiv)

-

2,5-Dimethoxybenzaldehyde (1.0 equiv)

-

Sodium metabisulfite (Na₂S₂O₅) (1.2 equiv) or Air bubbling

-

Solvent: Ethanol (EtOH) or DMF

Procedure:

-

Dissolution: Dissolve 10 mmol of o-phenylenediamine and 10 mmol of 2,5-dimethoxybenzaldehyde in 30 mL of absolute ethanol in a round-bottom flask.

-

Imine Formation: Stir the mixture at room temperature for 15 minutes until the solution turns slightly turbid/yellow (formation of the Schiff base).

-

Oxidant Addition: Add 12 mmol of Na₂S₂O₅ dissolved in a minimum amount of water (or simply reflux open to air if using a catalyst like CuI).

-

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). The product will appear as a fluorescent spot under UV (254 nm).

-

Workup: Cool the reaction mixture to room temperature. Pour into crushed ice (100 g).

-

Isolation: The precipitate (often cream or pale yellow) is filtered, washed with cold water (3 x 20 mL) to remove unreacted diamine, and dried.

-

Purification: Recrystallize from hot ethanol/water (9:1) to yield needle-like crystals.

Yield Expectation: 75–85% Characterization:

-

¹H NMR (DMSO-d₆): Look for the diagnostic singlet of the methoxy groups (~3.7–3.8 ppm) and the downfield aromatic protons of the benzimidazole ring.

Mechanism of Action: The Colchicine Binding Site[1]

The biological potency of 2-(2,5-dimethoxyphenyl)-1H-benzimidazole stems from its ability to mimic the biaryl pharmacophore of colchicine.

Molecular Docking & Binding Mode

The compound binds to the Colchicine Binding Site (CBS) located at the interface of

-

The Benzimidazole Core: Mimics the B-ring of colchicine, forming hydrogen bonds with Val181 and Cys241 (on

-tubulin). -

The 2,5-Dimethoxyphenyl Group: Mimics the A-ring of colchicine (or the trimethoxy ring of Combretastatin), occupying the hydrophobic pocket defined by Leu248 , Leu255 , and Ala316 .

Signaling Cascade: From Binding to Apoptosis

The following diagram illustrates the downstream effects of this binding event.

Caption: Mechanism of action leading to G2/M arrest and apoptotic cell death.

Structure-Activity Relationship (SAR) Data

The 2,5-dimethoxy substitution is not arbitrary. SAR studies comparing various methoxy patterns on the 2-aryl ring reveal why this specific configuration is favored for potency and solubility.

Table 1: Comparative Inhibitory Activity (Representative Data)

| Compound Analog | R-Group Substitution | Tubulin IC₅₀ (µM)* | Cell Growth GI₅₀ (HeLa) | Notes |

| Target Molecule | 2,5-dimethoxy | 1.8 – 2.5 | 0.5 µM | Optimal balance of lipophilicity and binding. |

| Analog A | 3,4,5-trimethoxy | 1.5 – 2.0 | 0.4 µM | Slightly more potent (CA-4 mimic) but lower solubility. |

| Analog B | 4-methoxy | > 10.0 | > 20 µM | Loss of key hydrophobic contact in the pocket. |

| Analog C | Unsubstituted | > 50.0 | Inactive | Lacks pharmacophore for CBS pocket entry. |

| Nocodazole (Ref) | (Thiophene analog) | 2.0 | 0.8 µM | Standard reference control. |

*Note: Values are approximate aggregates from various SAR studies on 2-arylbenzimidazoles.

The 2,5-dimethoxy pattern provides a unique steric fit that allows the molecule to twist slightly, accommodating the "curved" conformation of tubulin required for depolymerization, unlike planar analogs which may not bind as effectively.

Validation Protocol: In Vitro Tubulin Polymerization Assay

To confirm that a synthesized batch of 2-(2,5-dimethoxyphenyl)-1H-benzimidazole is active, the following fluorescence-based assay is the gold standard.

Materials

-

Purified Tubulin (>99% pure, bovine brain source).

-

GTP (Guanosine Triphosphate).

-

DAPI (4',6-diamidino-2-phenylindole) – acts as a reporter for polymerization.

-

Buffer: PEM (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9).

Procedure

-

Preparation: Keep all reagents on ice (4°C). Tubulin is unstable at room temperature.

-

Master Mix: Prepare a solution of Tubulin (2 mg/mL) in PEM buffer containing 1 mM GTP.

-

Compound Addition:

-

Add 2 µL of the test compound (dissolved in DMSO) to the wells of a 96-well black plate (pre-warmed to 37°C).

-

Final concentration range: 0.1 µM to 50 µM.

-

Controls: DMSO (Negative), Colchicine or Nocodazole (Positive, 5 µM).

-

-

Initiation: Add 100 µL of the Tubulin/GTP Master Mix to each well.

-

Measurement: Immediately place in a fluorescence plate reader set to 37°C.

-

Excitation: 360 nm

-

Emission: 450 nm

-

Kinetics: Read every 60 seconds for 60 minutes.

-

-

Analysis: Plot Fluorescence Units (RFU) vs. Time.

-

Result: A potent inhibitor will show a flat line (no polymerization), whereas the DMSO control will show a sigmoidal curve (nucleation, elongation, steady state).

-

References

-

Discovery of 2-Arylbenzimidazoles as Tubulin Inhibitors

- Source: Journal of Medicinal Chemistry / NIH

- Context: Establishes the benzimidazole scaffold as a bioisostere for the cis-stilbene of Combretast

-

Link:

-

Synthesis Methodologies (Oxidative Condens

- Source: Beilstein Journal of Organic Chemistry

- Context: Describes the eco-friendly synthesis of 2-substituted benzimidazoles using air or mild oxidants.

-

Link:

-

Mechanism of Action (Colchicine Binding Site)

- Source: RCSB Protein Data Bank / Journal of Medicinal Chemistry

- Context: Structural insights into how benzimidazoles (like Parbendazole/Nocodazole) bind to the tubulin dimer.

-

Link:

-

SAR of Methoxy-Substituted Benzimidazoles

- Source: MDPI Molecules

- Context: Comparative analysis of 2,5-dimethoxy vs. 3,4,5-trimethoxy analogs in tubulin inhibition.

-

Link:

Methodological & Application

Analytical Profiling and Purification Strategies for 2-(2,5-dimethoxyphenyl)-1H-benzimidazole

Abstract & Introduction

This application note details the analytical characterization and purification protocols for 2-(2,5-dimethoxyphenyl)-1H-benzimidazole , a lipophilic, bioactive pharmacophore often utilized as a fluorescent probe or pharmaceutical intermediate.

The synthesis of 2-arylbenzimidazoles typically involves the condensation of o-phenylenediamine (OPD) with 2,5-dimethoxybenzaldehyde. While efficient, this route generates specific impurities—unreacted aldehyde, mono-Schiff bases, and oxidative byproducts—that require targeted removal. This guide provides a self-validating purification workflow combining acid-base extraction with recrystallization, supported by a robust HPLC-UV/MS analytical method.

Chemical Profile & Properties[1][2][3][4][5][6]

| Property | Value / Description | Implications for Method Design |

| Formula | MW: 254.29 g/mol | |

| pKa (Conj.[1] Acid) | ~5.4 - 5.6 | Basic nitrogen requires acidic mobile phases (pH < 3.[1]5) for peak symmetry. |

| LogP | ~3.2 (Predicted) | Moderately lipophilic; requires high % organic modifier for elution.[1] |

| Solubility | DMSO, MeOH, EtOH, dilute HCl | Insoluble in neutral water; soluble in aqueous acid (protonation). |

| UV/Vis | Strong UV absorption; fluorescent (blue/green emission).[1] | |

| Key Impurities | 2,5-dimethoxybenzaldehyde, OPD | Aldehyde is neutral/lipophilic; OPD is polar/basic. |

Analytical Method Development (HPLC-UV-MS)

Method Rationalization

The benzimidazole core is basic. At neutral pH, the compound exists in equilibrium between protonated and neutral forms, leading to peak tailing on C18 columns. Acidic modification (pH 2.5–3.0) is critical to lock the molecule in its protonated state (

Standard Operating Procedure (SOP)

Instrument: HPLC with Diode Array Detector (DAD) or LC-MS (ESI+) Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.[1] Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.[1]7) Mobile Phase B: Acetonitrile + 0.1% Formic Acid[1]

Gradient Program:

| Time (min) | % B | Flow (mL/min) | Description |

|---|---|---|---|

| 0.0 | 10 | 1.0 | Initial equilibration |

| 2.0 | 10 | 1.0 | Isocratic hold (elute polar OPD) |

| 12.0 | 95 | 1.0 | Linear gradient to elute product |

| 15.0 | 95 | 1.0 | Column wash |

| 15.1 | 10 | 1.0 | Re-equilibration |

Detection:

-

UV: 305 nm (Quantification), 254 nm (Impurity profiling).

-

MS: ESI Positive Mode. Scan range 100–500 m/z. Target [M+H]+ = 255.3.[1]

System Suitability Criteria:

-

Tailing Factor (

): 0.9 < -

Resolution (

): > 2.0 between product and nearest impurity (usually aldehyde).[1]

Purification Protocols

Strategic Workflow

The purification strategy exploits the pH-switchable solubility of the benzimidazole.[1]

-

Acid Phase: Protonate the benzimidazole to make it water-soluble. Wash away non-basic lipophilic impurities (Aldehydes).[1]

-

Base Phase: Deprotonate to precipitate the pure product.

-

Polishing: Recrystallization to remove trace polar impurities (Diamine).

Protocol A: Acid-Base Extraction (Primary Cleanup)

Use this for crude reaction mixtures >5g.[1]

-

Dissolution: Dissolve crude solid in 10% HCl (aq) (10 mL per gram of solid). Sonicate if necessary. The solution should be clear/yellow.

-

Checkpoint: If solids remain, filter them off. These are likely non-basic byproducts.

-

-

Washing: Extract the acidic aqueous layer with Ethyl Acetate (3 x 20 mL) .[1]

-

Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 20% NaOH or NH₄OH dropwise with stirring until pH reaches ~9–10.

-

Observation: A thick white/off-white precipitate will form immediately.

-

-

Isolation: Filter the precipitate via vacuum filtration. Wash with copious cold water to remove salts and residual diamine. Dry in a vacuum oven at 50°C.

Protocol B: Recrystallization (Final Polishing)

Use this to achieve >99% HPLC purity.[1]

-

Solvent System: Ethanol : Water (70:30 v/v).

-

Procedure:

-

Suspend the dried solid from Protocol A in minimal boiling Ethanol.

-

Add hot water dropwise until slight turbidity persists.

-

Add a few drops of Ethanol to clear the solution.[1]

-

Allow to cool slowly to room temperature, then refrigerate (4°C) overnight.

-

-

Yield: Typical recovery is 85–90%.[2] Crystals are usually needle-like.

Visualization: Purification Logic & Impurity Fate[4]

Figure 1: Purification decision tree highlighting the fate of specific impurities (Aldehyde vs. Diamine) based on pH-dependent solubility.[1]

Troubleshooting & Expert Insights

Issue: Peak Tailing in HPLC

-

Cause: Secondary interactions between the basic benzimidazole nitrogen and residual silanols on the column.[1]

-

Solution: Ensure mobile phase pH is < 3.[1]0. If tailing persists, add 10 mM Ammonium Formate or Triethylamine (TEA) as a silanol blocker, though modern C18 columns usually do not require TEA.

Issue: Low Yield in Acid-Base Extraction

-

Cause: Incomplete precipitation during the basification step.[1]

-

Solution: Benzimidazoles can be slightly amphoteric or soluble in excess organic solvent. Ensure the aqueous phase is fully cooled (0°C) before filtration.[1] Avoid using organic co-solvents in the acid step if possible.

Issue: "Oiling Out" during Recrystallization

-

Cause: The melting point of the solvated product is lower than the boiling point of the solvent mixture.[1]

-

Solution: Seed the solution with a tiny crystal of pure product. Alternatively, use a slower cooling ramp or switch to Acetonitrile/Water.

References

-

Synthesis & General Properties: Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007).[3][4] A simple and efficient one-pot synthesis of 2-substituted benzimidazoles.[5] Journal of Chemical Research. [1]

-

HPLC Method Development for Benzimidazoles: Danaher, M., et al. (2007). Review of methodology for the determination of benzimidazole residues in biological matrices. Journal of Chromatography B.

-

Purification Strategies (Acid-Base Extraction): Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acid-base workup of basic heterocycles).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]

- 5. augusta.elsevierpure.com [augusta.elsevierpure.com]

Application Note: Preclinical Evaluation of 2-(2,5-dimethoxyphenyl)-1H-benzimidazole in Cancer Research

Introduction & Compound Overview

2-(2,5-dimethoxyphenyl)-1H-benzimidazole (referred to herein as DM-BZI ) represents a potent class of synthetic small molecules targeting the microtubule cytoskeleton. Belonging to the 2-arylbenzimidazole scaffold, DM-BZI is structurally analogous to established tubulin inhibitors like Nocodazole and Combretastatin A-4.

In cancer research, this compound is primarily utilized as a Microtubule Destabilizing Agent (MDA) . Its specific 2,5-dimethoxy substitution pattern is critical for occupying the hydrophobic pocket of the colchicine-binding site on

Key Physicochemical Properties

| Property | Value/Description |

| Molecular Formula | |

| Molecular Weight | 254.29 g/mol |

| Solubility | Soluble in DMSO (>10 mM); Poorly soluble in water. |

| Primary Target | |

| Secondary Targets | VEGFR-2, Topoisomerase II (context-dependent) |

Mechanism of Action (MOA)

The anticancer efficacy of DM-BZI is driven by its ability to disrupt microtubule dynamics.[2] Microtubules are dynamic polymers essential for cell division (mitotic spindle formation).

-

Binding: DM-BZI permeates the cell membrane and binds to the colchicine site at the interface of

- and -

Destabilization: This binding prevents the incorporation of new tubulin dimers into the growing microtubule, leading to depolymerization.

-

Mitotic Arrest: The cell fails to form a functional mitotic spindle, triggering the Spindle Assembly Checkpoint (SAC).

-

Apoptosis: Prolonged arrest activates signaling cascades (e.g., Bcl-2 phosphorylation, Caspase-3 activation) resulting in cell death.

MOA Visualization

Caption: Signaling cascade initiated by DM-BZI leading to tumor cell death via microtubule destabilization.

Experimental Protocols

Protocol A: In Vitro Tubulin Polymerization Assay

Objective: To quantitatively measure the direct inhibition of tubulin assembly by DM-BZI.

Materials:

-

Purified Porcine Brain Tubulin (>99% pure).

-

GTP (Guanosine Triphosphate).[3]

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

-

Spectrophotometer (heated to 37°C).[3]

Procedure:

-

Preparation: Dilute purified tubulin to 3 mg/mL in Tubulin Buffer containing 1 mM GTP. Keep on ice.

-

Compound Addition: Add DM-BZI (dissolved in DMSO) to the tubulin mixture at varying concentrations (e.g., 1, 5, 10

M). Include a Vehicle Control (DMSO only) and a Positive Control (e.g., Nocodazole 5-

Note: Final DMSO concentration must be <1% to avoid solvent artifacts.

-

-

Initiation: Transfer 100

L of the mixture into a pre-warmed 96-well plate (37°C). -

Measurement: Immediately measure absorbance at 340 nm every 30 seconds for 60 minutes.

-

Analysis: Plot Absorbance vs. Time.

-

Result Interpretation: The Vehicle Control will show a sigmoidal curve (nucleation, elongation, steady state). DM-BZI treated samples will show a flattened curve, indicating inhibition of polymerization.

-

Protocol B: Cell Cycle Analysis via Flow Cytometry

Objective: To confirm G2/M phase arrest in cancer cells (e.g., A549 or MCF-7).

Materials:

-

Propidium Iodide (PI) Staining Solution (50

g/mL PI + 100 -

70% Ethanol (ice-cold).

-

PBS (Phosphate Buffered Saline).

Procedure:

-

Seeding: Seed cancer cells (

cells/well) in a 6-well plate and incubate for 24 hours. -

Treatment: Treat cells with DM-BZI at

and -

Harvesting: Trypsinize cells, wash once with PBS, and pellet by centrifugation (1000 rpm, 5 min).

-

Fixation: Resuspend pellet in 300

L PBS. Add 700 -

Staining: Wash cells with PBS to remove ethanol. Resuspend in 500

L PI Staining Solution. Incubate for 30 minutes at 37°C in the dark. -

Acquisition: Analyze on a flow cytometer (excitation 488 nm, emission ~600 nm).

-

Data Analysis: Use ModFit or FlowJo to calculate the percentage of cells in G0/G1, S, and G2/M phases.

-

Success Metric: A significant increase in the G2/M peak compared to control (e.g., >30% vs <10%).

-

Data Summary & Expected Results

The following table summarizes typical

| Cell Line | Tissue Origin | Typical | Reference Standard (Nocodazole) |

| A549 | Lung Carcinoma | 0.15 - 2.5 | 0.05 - 0.1 |

| MCF-7 | Breast Adenocarcinoma | 0.20 - 3.5 | 0.08 - 0.2 |

| HCT-116 | Colon Carcinoma | 0.50 - 4.0 | 0.10 - 0.3 |

| MRC-5 | Normal Fibroblast | > 50.0 | > 20.0 |

Note: DM-BZI typically exhibits high selectivity (Selectivity Index > 20) for cancer cells over normal fibroblasts due to the higher proliferation rate of tumors.

Experimental Workflow Diagram

Caption: Step-by-step preclinical evaluation workflow for DM-BZI.

References

-

Dastyafteh, N., et al. (2024). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents.[4] RSC Advances. Link

-

Kwon, M. J., et al. (2005). The Effect of 5-Substitution on the Cytotoxicity of 2-(p-Methoxyphenyl)-1H-Benzimidazoles in Human Cancer Cell Lines. Key Engineering Materials. Link

-

Mavrova, A. T., et al. (2023). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Molecules. Link

-

Segaoula, Z., et al. (2024). Discovery of novel 2-substituted 2,3-dihydroquinazolin-4(1H)-one derivatives as tubulin polymerization inhibitors for anticancer therapy.[1] European Journal of Medicinal Chemistry. Link[1]

-

Wang, Y., et al. (2019). Design and synthesis of 2-phenyl benzimidazole derivatives as VEGFR-2 inhibitors with anti-breast cancer activity.[5] Chemical Biology & Drug Design. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, biological evaluation, and in silico studies of novel N -substituted-2-(3,4,5-trimethoxyphenyl)-1 H -benzo[ d ]imidazole-6-carboxam ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04492D [pubs.rsc.org]

- 5. Design and synthesis of 2-phenyl benzimidazole derivatives as VEGFR-2 inhibitors with anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating the Antimicrobial Activity of Benzimidazole Compounds

Introduction: The Versatility of Benzimidazole Scaffolds in Antimicrobial Drug Discovery

The benzimidazole nucleus, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry.[1][2] Its structural similarity to purine nucleosides allows for favorable interactions with a variety of biological macromolecules, leading to a broad spectrum of pharmacological activities, including anthelmintic, antiviral, anticancer, and, notably, antimicrobial properties.[2][3][4] The growing threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents, and benzimidazole derivatives have emerged as a promising class of compounds with potent activity against a wide range of bacterial and fungal pathogens.[3][4]

Biochemical studies have revealed that benzimidazoles can exert their antimicrobial effects through various mechanisms. A primary mode of action, particularly in fungi and helminths, is the inhibition of tubulin polymerization, which disrupts microtubule formation and essential cellular processes.[5] In bacteria, proposed mechanisms include the inhibition of nucleic acid synthesis and the disruption of DNA gyrase, a key enzyme in DNA replication.[1][4] The versatility of the benzimidazole ring allows for substitutions at various positions, enabling the fine-tuning of its antimicrobial spectrum and potency.[4][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized protocols for evaluating the in vitro antimicrobial activity of novel benzimidazole compounds. The methodologies detailed herein are grounded in the authoritative guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of reproducible and reliable data crucial for preclinical drug development.[5][7][8][9]

PART 1: Foundational Principles and Strategic Considerations

Before proceeding to specific protocols, it is imperative to understand the foundational principles that ensure the integrity and validity of antimicrobial susceptibility testing.

Compound Management: Ensuring Solubility and Stability

A critical initial step is the proper handling and solubilization of the benzimidazole compounds to be tested. The inherent lipophilicity of many benzimidazole derivatives can present solubility challenges in aqueous microbiological media.

-

Solvent Selection: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for initial stock solutions due to its broad solubilizing capacity and compatibility with most microbial assays at low final concentrations (typically ≤1%). It is crucial to determine the maximum tolerable DMSO concentration for each microbial strain to be tested, as higher concentrations can exhibit inherent antimicrobial activity.

-

Stock Solution Preparation: Prepare high-concentration stock solutions (e.g., 10-100 mg/mL) of the benzimidazole compounds in 100% DMSO. These stocks should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

-

Working Solutions: For the assay, stock solutions are serially diluted to create working solutions at concentrations suitable for the chosen testing method. These dilutions are often made in the appropriate broth medium.

Microbial Strain Selection and Quality Control: The Cornerstone of Reliable Data

The selection of appropriate microbial strains is fundamental to a robust evaluation of antimicrobial activity. A well-characterized panel of organisms should be employed, including:

-

Reference Strains: Utilize standard, well-characterized quality control (QC) strains from recognized culture collections such as the American Type Culture Collection (ATCC) or the National Collection of Type Cultures (NCTC).[10][11] These strains have defined antimicrobial susceptibility profiles and are essential for validating the accuracy and reproducibility of the testing methodology.[12][13]

-

Clinically Relevant Isolates: Include a panel of recent clinical isolates of the target pathogens to assess the compound's activity against contemporary and potentially resistant strains.

-

Resistant Phenotypes: Where applicable, include strains with known resistance mechanisms to determine if the benzimidazole compounds can overcome existing resistance profiles.[11]

Table 1: Recommended Quality Control (QC) Strains for Antimicrobial Susceptibility Testing

| Organism | QC Strain (ATCC) | Purpose |

| Staphylococcus aureus | ATCC 29213 | Gram-positive control |

| Enterococcus faecalis | ATCC 29212 | Gram-positive control |

| Escherichia coli | ATCC 25922 | Gram-negative control |

| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative control |

| Candida albicans | ATCC 90028 | Fungal (yeast) control |

| Aspergillus fumigatus | ATCC 204305 | Fungal (mold) control |

Source: Adapted from CLSI and EUCAST guidelines.[11][14]

PART 2: Core Protocols for Antimicrobial Susceptibility Testing

The following sections provide detailed, step-by-step protocols for the most common methods used to determine the antimicrobial activity of benzimidazole compounds.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[15][16][17] This method is considered the gold standard and is recommended by both CLSI and EUCAST.[7][18]

Caption: Workflow for MIC determination using the broth microdilution method.

-

Preparation of Benzimidazole Compound Dilutions: a. In a sterile 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi to all wells.[19] b. Add an additional 50 µL of the benzimidazole working solution (at 2x the highest desired final concentration) to the first column of wells. c. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 50 µL from the tenth column. d. Column 11 will serve as the growth control (no compound), and column 12 will serve as the sterility control (no inoculum).[16]

-

Preparation of Microbial Inoculum: a. From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline or phosphate-buffered saline (PBS). b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. c. Dilute this standardized suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

Inoculation and Incubation: a. Add 50 µL of the final diluted inoculum to each well (except the sterility control wells). The final volume in each well will be 100 µL. b. Seal the plate and incubate at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific fungal strain (e.g., 24-48 hours for Candida spp.).

-

Reading and Interpretation of Results: a. Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the benzimidazole compound at which there is no visible growth.[17] b. The results for the QC strains must fall within their established acceptable ranges to validate the assay.[16] c. The MIC values can be interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing them to established breakpoints from CLSI or EUCAST, if available for the specific drug class and organism.[20][21] For novel compounds, these values serve as a quantitative measure of potency.[20]

Agar Disk Diffusion Method (Kirby-Bauer Test)

The agar disk diffusion method is a qualitative or semi-quantitative technique that is simple to perform and useful for screening a large number of compounds. It assesses the susceptibility of a microorganism to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the compound.

Caption: Workflow for the agar disk diffusion susceptibility test.

-

Preparation of Antimicrobial Disks: a. Dissolve the benzimidazole compound in a suitable volatile solvent (e.g., ethanol or methanol). b. Apply a known amount of the benzimidazole solution to sterile filter paper disks (6 mm in diameter) and allow the solvent to evaporate completely in a sterile environment.

-

Inoculum Preparation and Inoculation: a. Prepare a standardized inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method. b. Dip a sterile cotton swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube. c. Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.

-

Disk Application and Incubation: a. Aseptically place the prepared benzimidazole-impregnated disks onto the inoculated agar surface. Gently press the disks to ensure complete contact with the agar. b. Include a standard antibiotic disk as a positive control and a blank disk (with solvent only) as a negative control. c. Invert the plates and incubate at 35-37°C for 16-20 hours.

-

Reading and Interpretation of Results: a. Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters. b. The size of the zone of inhibition is inversely proportional to the MIC. For established antibiotics, zone diameters are interpreted as S, I, or R using CLSI or EUCAST criteria. For novel benzimidazole compounds, the zone diameter provides a qualitative measure of antimicrobial activity.

PART 3: Data Presentation and Mechanistic Insights

Summarizing Quantitative Data

The results of the antimicrobial susceptibility testing should be presented in a clear and concise manner to allow for easy comparison of the activity of different benzimidazole derivatives.

Table 2: Example of MIC Data for Novel Benzimidazole Compounds (µg/mL)

| Compound ID | Derivative Type | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 90028) | Reference Drug (MIC) |

| BZ-01 | 2-Arylbenzimidazole | 4 | 16 | >64 | 8 | Ciprofloxacin (0.5) |

| BZ-02 | N-Alkylbenzimidazole | 2 | 8 | 32 | 4 | Fluconazole (1) |

| BZ-03 | 5-Nitrobenzimidazole | 8 | 32 | >64 | 16 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Mechanistic Insights: The Role of β-Tubulin Inhibition

A key mechanism of action for many benzimidazole compounds, particularly their antifungal and anthelmintic effects, is the disruption of microtubule formation through binding to β-tubulin.[5] This interaction prevents the polymerization of tubulin dimers into microtubules, which are essential for various cellular functions, including cell division, motility, and intracellular transport.

Caption: Benzimidazole's mechanism of action via β-tubulin inhibition.

Conclusion

The protocols outlined in this application note provide a robust framework for the systematic evaluation of the antimicrobial activity of novel benzimidazole compounds. Adherence to standardized methodologies, such as those prescribed by CLSI and EUCAST, is paramount for generating high-quality, reproducible data that can reliably inform the progression of promising candidates through the drug discovery pipeline. By combining quantitative MIC determination with qualitative screening methods and an understanding of the underlying mechanisms of action, researchers can effectively characterize the potential of benzimidazole derivatives as next-generation antimicrobial agents.

References

- Desai, N. C., et al. (2017). Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. Research & Reviews: Journal of Chemistry, 6(3).

-

Desai, N., et al. (2017). Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. ResearchGate. Available at: [Link]

-

Hong, S. K., et al. (2015). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine, 35(6), 635–642. Available at: [Link]

-

Sharma, D., et al. (2023). ANTIBACTERIAL POTENTIAL OF BENZIMIDAZOLE CONTAINING HYBRID DERIVATIVES. RASĀYAN Journal of Chemistry, 16(3), 1633-1652. Available at: [Link]

-

Public Health England. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. Available at: [Link]

- Kumar, A., et al. (2012). Synthesis and Antibacterial activity of some newer Benzimidazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 211-213.

-

Al-Ostath, A., et al. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Advances, 14(30), 21601-21633. Available at: [Link]

-

Kumar, U., et al. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology, 10(7), 2400. Available at: [Link]

- Kumar, U., et al. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology, 10(7), 2400-2414.

-

Dr. Oracle. (2025). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?. Available at: [Link]

-

Unspecified Author. (n.d.). Quality Control of Anti Microbial Susceptibility Test. Available at: [Link]

-

Fata, A., et al. (2012). Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. Iranian Journal of Pharmaceutical Research, 11(3), 841–849. Available at: [Link]

-

CLSI. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]

-

Pop, R., et al. (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Molecules, 26(16), 5035. Available at: [Link]

-

CLSI and EUCAST. (2025). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Available at: [Link]

-

European Committee on Antimicrobial Susceptibility Testing. (2026). EUCAST Home. Available at: [Link]

-

CLSI. (n.d.). ISO16256: Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Available at: [Link]

-

EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1. Available at: [Link]

-

Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Available at: [Link]

-

Iowa State University. (n.d.). Review: Interpreting Antimicrobial Susceptibility Results. Available at: [Link]

-

Leclair, G., et al. (2011). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 17(10), 1446-1451. Available at: [Link]

-

MicrobiologyInfo.com. (n.d.). Broth Microdilution. Available at: [Link]

-

Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Available at: [Link]

-

Wolska, K., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals, 14(2), 169. Available at: [Link]

-

Kahlmeter, G. (n.d.). EUCAST - standardising antimicrobial susceptibility testing in Europe. Available at: [Link]

-

Al-Ghorbani, M., et al. (2021). Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents. Journal of the Serbian Chemical Society, 86(11), 1139-1155. Available at: [Link]

-

Kamal, A., et al. (2015). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Current Topics in Medicinal Chemistry, 15(15), 1438-1455. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. rjptonline.org [rjptonline.org]

- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 8. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]

- 9. EUCAST: EUCAST - Home [eucast.org]

- 10. bsac.org.uk [bsac.org.uk]

- 11. QC for Antimicrobial Susceptibility Testing | Thermo Fisher Scientific - TW [thermofisher.com]

- 12. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 13. synapse.koreamed.org [synapse.koreamed.org]

- 14. szu.gov.cz [szu.gov.cz]

- 15. emerypharma.com [emerypharma.com]

- 16. Broth Microdilution | MI [microbiology.mlsascp.com]

- 17. mdpi.com [mdpi.com]

- 18. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]

- 19. iacld.com [iacld.com]

- 20. droracle.ai [droracle.ai]

- 21. vetmed.tamu.edu [vetmed.tamu.edu]

Technical Application Note: Preclinical Development of 2-(2,5-dimethoxyphenyl)-1H-benzimidazole (DMP-BZI)

Executive Summary & Rationale

2-(2,5-dimethoxyphenyl)-1H-benzimidazole (DMP-BZI) represents a privileged pharmacophore in medicinal chemistry. While the benzimidazole core is ubiquitous in anthelmintics and proton pump inhibitors, the 2-aryl-substituted derivatives, particularly those bearing methoxy groups, have emerged as potent tubulin polymerization inhibitors .

The structural logic of DMP-BZI mimics the pharmacophore of Combretastatin A-4 and Colchicine , where the trimethoxy or dimethoxy phenyl rings occupy the hydrophobic pocket of the tubulin

Therapeutic Scope:

-

Primary: Anti-cancer (Solid tumors, specifically inhibiting microtubule dynamics).

-

Secondary: Antimicrobial/Antifungal (via FtsZ inhibition, a bacterial tubulin homolog).

Chemical Synthesis & Optimization

The synthesis of DMP-BZI is achieved through the oxidative condensation of o-phenylenediamine with 2,5-dimethoxybenzaldehyde. While traditional methods use high heat and strong acids, this protocol utilizes a sodium metabisulfite (Na₂S₂O₅) mediated pathway in DMF, ensuring higher yields and cleaner impurity profiles.

Protocol A: Oxidative Cyclization

Reagents:

-

o-Phenylenediamine (1.0 equiv)

-

2,5-Dimethoxybenzaldehyde (1.0 equiv)

-

Sodium metabisulfite (Na₂S₂O₅) (0.6 equiv)

-

Solvent: N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

-

Charge: In a 100 mL round-bottom flask, dissolve o-phenylenediamine (10 mmol, 1.08 g) and 2,5-dimethoxybenzaldehyde (10 mmol, 1.66 g) in 20 mL of DMF.

-

Catalyst Addition: Add Na₂S₂O₅ (6 mmol, 1.14 g) to the mixture.

-

Reflux: Heat the reaction mixture to 120°C with vigorous magnetic stirring. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). Reaction typically completes in 4–6 hours.

-

Quench: Cool the mixture to room temperature (RT) and pour slowly into 200 mL of crushed ice/water.

-

Precipitation: A solid precipitate will form. Stir for 30 minutes to ensure full granulation.

-

Isolation: Filter the solid under vacuum. Wash the cake with cold water (

mL) to remove residual DMF and inorganic salts. -

Purification: Recrystallize from hot Ethanol/Water (9:1). If high purity (>99%) is required for biological assays, perform flash column chromatography (Silica gel, gradient 0-30% EtOAc in Hexane).

Characterization Criteria (QC):

-

Appearance: Off-white to pale yellow crystalline solid.

-

¹H NMR (400 MHz, DMSO-d₆): Look for the diagnostic singlet of the methoxy groups (

ppm) and the downfield shift of the benzimidazole NH ( -

LC-MS: Target Mass

.

Visualization: Synthesis Workflow

Figure 1: Step-by-step synthesis workflow for DMP-BZI using sodium metabisulfite mediated cyclization.

Biological Evaluation: Establishing the Mechanism

To validate DMP-BZI as a therapeutic candidate, one must prove it engages the target (tubulin) and results in the expected phenotype (cell cycle arrest).

Protocol B: Tubulin Polymerization Inhibition Assay

This fluorescence-based assay measures the ability of DMP-BZI to prevent the assembly of tubulin heterodimers into microtubules.

Materials:

-

Purified Tubulin (>99%, porcine brain source).

-

GTP (Guanosine triphosphate).

-

DAPI (4',6-diamidino-2-phenylindole) - acts as a fluorescence reporter for polymer mass.

-

Control: Colchicine (Positive inhibitor), Paclitaxel (Stabilizer), DMSO (Vehicle).

Methodology:

-

Preparation: Prepare Tubulin Reaction Mix in PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) containing 10 µM DAPI and 1 mM GTP. Keep on ice.

-

Dosing: Add test compound DMP-BZI (concentrations: 0.5, 1, 5, 10 µM) to a black 96-well plate.

-

Initiation: Add Tubulin Reaction Mix to wells (Final tubulin conc: 2 mg/mL).

-

Kinetics: Immediately place in a fluorometer pre-warmed to 37°C .

-

Measurement: Record fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes.

-

Analysis: Plot Fluorescence vs. Time.

-

Result: A reduction in the

(growth rate) and final plateau height compared to DMSO control indicates inhibition.

-

Protocol C: Cell Cycle Analysis (Flow Cytometry)

If DMP-BZI inhibits tubulin, cells should arrest in the G2/M phase (mitosis) due to spindle formation failure.

Methodology:

-

Culture: Seed A549 (Lung carcinoma) or HeLa cells (

cells/well) in 6-well plates. -

Treatment: Treat with DMP-BZI (at

) for 24 hours. -

Harvest: Trypsinize cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

-

Staining: Resuspend pellets in PBS containing RNase A (100 µg/mL) and Propidium Iodide (PI, 50 µg/mL). Incubate 30 min at 37°C in dark.

-

Acquisition: Analyze 10,000 events on a Flow Cytometer.

-

Interpretation: Look for an accumulation of DNA content at 4N.

-

Success Criteria: >30% of population in G2/M phase (compared to ~10% in control).

-

Formulation & Developability

Benzimidazoles often suffer from poor aqueous solubility (Class II/IV in BCS).

Solubility Enhancement Strategy

-

Salt Formation: The basic nitrogen at position 3 (

) allows for salt formation.-

Protocol: Treat DMP-BZI with 1.05 equiv of Methanesulfonic acid in acetone to yield the Mesylate salt , which typically shows 10-50x higher solubility than the free base.

-

-

Formulation: For in vivo studies, formulate in 10% DMSO / 40% PEG400 / 50% Saline.

Data Summary Table: Expected Profile

| Parameter | Method | Target / Expected Value |

| Molecular Weight | Calc. | 254.29 g/mol |

| LogP | Shake Flask | 2.8 – 3.2 (Lipophilic) |

| Tubulin IC₅₀ | Polymerization Assay | 1.5 – 3.0 µM |

| Cytotoxicity (A549) | MTT Assay | 0.1 – 0.5 µM |

| Selectivity Index | Cancer vs. Normal Fibroblasts | > 10-fold |

| Solubility (Free Base) | PBS, pH 7.4 | < 5 µg/mL (Poor) |

Mechanistic Logic Flow

The following diagram illustrates the causal link between the chemical structure of DMP-BZI and the observable therapeutic outcome.

Figure 2: Pharmacological mechanism of action from molecular binding to therapeutic effect.

References

-

Synthesis & Tubulin Targeting: Wang, Y., et al. (2018).[1][2] "Synthesis and biological evaluation of 2-aryl-benzimidazole derivatives of dehydroabietic acid as novel tubulin polymerization inhibitors." RSC Advances, 8, 17511–17526.[1][2] [Link]

-

Structural Analogs & SAR: Milović, M., et al. (2021). "Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors." Pharmaceuticals, 14(10), 1052.[3] [Link][3]

-

Antimicrobial Potential: Hulme, R., et al. (2019).[4] "Reevaluating the synthesis of 2,5‐disubstituted‐1H‐benzimidazole derivatives by different green activation techniques and their biological activity." Journal of Heterocyclic Chemistry, 57(1). [Link]

-

General Benzimidazole Pharmacophore Review: Tahlan, S., et al. (2019).[5] "Benzimidazole scaffolds as promising antiproliferative agents: A review." BMC Chemistry, 13, 66. [Link]

Sources

- 1. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. mdpi.com [mdpi.com]

- 4. Novel benzimidazole hybrids: design, synthesis, mechanistic studies, antifungal potential and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, biological evaluation, and in silico studies of novel N -substituted-2-(3,4,5-trimethoxyphenyl)-1 H -benzo[ d ]imidazole-6-carboxam ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04492D [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: 2-(2,5-dimethoxyphenyl)-1H-benzimidazole Optimization

Ticket ID: BZ-25-DMP-OPT Status: Open Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

System Overview & Scope

Welcome to the Technical Support Center for 2-(2,5-dimethoxyphenyl)-1H-benzimidazole . This guide addresses the optimization of this specific scaffold, widely recognized as a privileged structure in drug discovery.[1]

Molecule Profile:

-

Core Scaffold: Benzimidazole (Fusion of benzene and imidazole).[1][2][3]

-

Pharmacophore: 2-Aryl substitution with electron-donating methoxy groups at positions 2 and 5.

-

Primary Biological Targets: Tubulin polymerization (Colchicine binding site), Topoisomerase I/II inhibition, and specific kinase pathways (VEGFR/RAF).

-

Common Issues: Poor aqueous solubility, metabolic instability (O-demethylation), and fluorescence interference in assays.

Synthesis & Purity Troubleshooting

User Issue: “My oxidative cyclization yield is low (<40%), and the product is sticky/dark.”

Root Cause Analysis: The condensation of o-phenylenediamine (OPD) with 2,5-dimethoxybenzaldehyde is sensitive to oxidation conditions. The "sticky" nature often results from the polymerization of unreacted diamine or quinone formation from the electron-rich dimethoxy ring under harsh oxidative conditions.

Troubleshooting Protocol: The Bisulfite Adduct Method

Do not rely on air oxidation if yields are low. Switch to the Sodium Metabisulfite (

Step-by-Step Optimization:

-

Solvent Switch: Use Ethanol or DMF instead of THF.

-

Stoichiometry: Use 1.0 eq Aldehyde : 1.1 eq Diamine : 1.2 eq

. -

Temperature Control: Reflux at 80°C for 4–6 hours. Do not exceed 100°C to protect the methoxy groups.

-

Workup: Pour the reaction mixture into crushed ice-water. The bisulfite adducts of impurities remain soluble, while the benzimidazole precipitates as a solid.

Visualization: Optimized Synthesis Workflow

Figure 1: Optimized oxidative cyclization pathway minimizing quinone byproduct formation.

Biological Activity Enhancement (SAR)

User Issue: “The compound shows activity (IC50 ~10 µM) but plateaus. How do I improve potency?”

Technical Insight: The 2,5-dimethoxy pattern is a "bioisostere" of the quinone ring found in many natural products, but it is metabolically labile. To enhance activity, you must modify the scaffold to improve Target Residence Time and Metabolic Stability .

Strategy A: Pharmacophore Tuning (The Tubulin Switch)

If your target is Tubulin (anticancer), the 2,5-dimethoxy pattern is good, but the 3,4,5-trimethoxy pattern (resembling Combretastatin A-4) is historically more potent for the colchicine binding site.

-

Action: Synthesize the 3,4,5-trimethoxy analog for side-by-side comparison.

-

Reference: Journal of Medicinal Chemistry studies confirm trimethoxy-aryl rings maximize van der Waals contacts in the tubulin hydrophobic pocket.

Strategy B: N1-Alkylation (The Solubility/Potency Hybrid)

The free -NH at position 1 is a double-edged sword: it allows H-bonding but reduces lipophilicity and solubility.

-

Modification: Introduce a basic tail at N1.

-

Chemical Move: Alkylate N1 with N,N-dimethylaminoethyl or a morpholine-ethyl linker.

-

Biological Impact:

-

Lysosomal Trapping: The basic amine (pKa ~8-9) leads to accumulation in acidic lysosomes of cancer cells, enhancing cytotoxicity.

-

Solubility: Drastically improves water solubility, preventing precipitation in assays.

-

Comparative Data: Substituent Effects

| Modification | Target Effect | Solubility | Metabolic Stability |

| Parent (2,5-OMe) | Baseline | Poor | Low (O-demethylation) |

| N1-Methylation | Removes H-bond donor | Moderate | Neutral |

| N1-Aminoethyl | High Potency (Lysosomal) | High | High |

| 5-Fluoro (Benz ring) | Blocks metabolism | Poor | High |

Solubility & Assay Troubleshooting

User Issue: “I see variable IC50 data. The compound precipitates in RPMI media.”

Root Cause: Benzimidazoles are planar and stack efficiently, leading to poor aqueous solubility. When diluted from DMSO stock (10 mM) into aqueous media, they often "crash out" as micro-crystals, causing false negatives (compound not reaching cell) or false positives (crystals lysing cells physically).

Protocol: Formulation & Salt Formation

1. The Hydrochloride Salt Conversion: Do not use the free base for animal studies or high-concentration assays.

-

Protocol: Dissolve the base in minimal hot ethanol. Add 1.1 eq of 4M HCl in Dioxane. Cool to precipitate the Benzimidazolium hydrochloride salt .

-

Benefit: Increases aqueous solubility by >100-fold.

2. Cyclodextrin Complexation: If the salt is too acidic for your assay:

-

Protocol: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . Prepare a 20% (w/v) HP-β-CD solution in water/buffer. Add the benzimidazole stock to this solution before adding to cell media.

-

Mechanism: The hydrophobic benzimidazole core sits inside the cyclodextrin torus, shielding it from water while maintaining bioavailability.

Assay Validation (The "False Positive" Check)

User Issue: “My fluorescence-based kinase assay is giving high background noise.”

Technical Alert: Benzimidazoles, especially electron-rich ones like the 2,5-dimethoxy derivative, are intrinsically fluorescent (blue/green region).

Validation Steps:

-

Spectral Scan: Run an emission scan of the compound alone in buffer (Ex: 300–400 nm).

-

Interference Check: If your assay uses coumarin or fluorescein labels, the benzimidazole emission may overlap.

-

Solution: Switch to Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or luminescent assays (e.g., Glo-assays), which are less susceptible to small-molecule autofluorescence.

Logic Map: Optimization Decision Tree

Use this logic flow to determine your next synthetic move based on your current biological data.

Figure 2: Decision matrix for Structural Activity Relationship (SAR) expansion.

References

-

Synthesis & SAR of 2-Arylbenzimidazoles

- Ref: "Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents." RSC Advances, 2015.

-

Link:[Link]

-

Tubulin Targeting (Combretastatin Analogs)

-

Topoisomerase Inhibition

-

Solubility & General Properties

-

Ref: "2-Phenylbenzimidazole Chemical Properties and Solubility Data." ChemicalBook.[6]

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. isca.me [isca.me]

- 3. scientists.uz [scientists.uz]

- 4. Design, synthesis and anticancer activity of novel 2-arylbenzimidazole/2-thiopyrimidines and 2-thioquinazolin-4(3H)-ones conjugates as targeted RAF and VEGFR-2 kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijprajournal.com [ijprajournal.com]

- 6. 2-Phenylbenzimidazole | 716-79-0 [chemicalbook.com]

strategies for scaling up the production of 2-(2,5-dimethoxyphenyl)-1H-benzimidazole

Executive Summary & Core Directive

You are likely encountering challenges in scaling the synthesis of 2-(2,5-dimethoxyphenyl)-1H-benzimidazole from milligram to multi-gram or kilogram batches. The electron-rich nature of the 2,5-dimethoxyphenyl moiety, combined with the oxidation sensitivity of o-phenylenediamine (OPD), creates specific pitfalls regarding purity and coloration.

This guide rejects the traditional, low-yielding acid-catalyzed high-temperature methods (e.g., polyphosphoric acid) in favor of the Sodium Metabisulfite (Na₂S₂O₅) Mediated Oxidative Cyclization .[1] This "Golden Route" is the industry standard for scaling 2-substituted benzimidazoles due to its mild conditions, high yield, and suppression of colored impurities.[1]

The "Golden Route" Protocol: Sodium Metabisulfite Method

Why this method?

-

Mechanism: Na₂S₂O₅ acts as a mild oxidant and facilitates the formation of a bisulfite adduct with the aldehyde, which condenses rapidly with OPD.

-

Scalability: Performed in Ethanol/Water (Green chemistry compliant) or DMF; avoids heavy metal waste (e.g., Cu, Hg) and strong acids.[1]

-

Selectivity: The mild oxidation potential minimizes the over-oxidation of the electron-rich dimethoxy ring.

Standard Operating Procedure (Scale: 100g Batch)

Reagents:

-

o-Phenylenediamine (OPD): 1.0 equiv.[1]

-

2,5-Dimethoxybenzaldehyde: 1.0 - 1.05 equiv.

-

Sodium Metabisulfite (Na₂S₂O₅): 1.2 - 1.5 equiv.

-

Solvent: Ethanol/Water (3:1 ratio) or DMF (for higher solubility).[1]

Step-by-Step Workflow:

-

Pre-Solubilization: Dissolve 2,5-dimethoxybenzaldehyde in Ethanol (or DMF) at room temperature.

-

Oxidant Activation: Dissolve Na₂S₂O₅ in a minimum amount of water and add to the aldehyde solution. Stir for 15–30 minutes to form the in-situ bisulfite adduct (often visible as a white precipitate or slurry).

-

Addition: Add the OPD (freshly recrystallized if dark) to the slurry.

-

Reflux: Heat the mixture to reflux (80°C for EtOH; 100°C for DMF) for 4–6 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:2).[1]

-

Quench & Workup:

-

Filtration: Filter the precipitate. Wash the cake copiously with water (to remove inorganic salts) and then cold hexane (to remove unreacted aldehyde).[1]

-

Purification: Recrystallize from hot Ethanol or Acetonitrile.

Mechanistic Visualization (Graphviz)[1]

Figure 1: Reaction pathway utilizing the bisulfite adduct strategy to minimize side reactions.

Troubleshooting Center

This section addresses specific failure modes observed during scale-up.

Diagnostic Matrix

| Symptom | Probable Cause | Corrective Action |

| Low Yield (<50%) | Bisulfite Adduct Failure: The adduct did not form before OPD addition. | Ensure the aldehyde + Na₂S₂O₅ stirs for 30 mins before adding OPD. Use slightly more water to solubilize the salt. |

| Product is "Sticky" / Oil | Solvent Trapping: The 2,5-dimethoxy group increases lipophilicity, trapping DMF/EtOH.[1] | Triturate the crude oil with Diethyl Ether or Hexane to induce crystallization. Use Acetonitrile for recrystallization. |

| Dark Black/Purple Color | OPD Oxidation: The starting OPD was oxidized (purple/black) before reaction. | Critical: Use freshly recrystallized OPD (from water + sodium dithionite).[1] Perform reaction under Nitrogen atmosphere. |

| Unreacted Aldehyde | Stoichiometry Mismatch: Bisulfite consumed by air or moisture. | Increase Na₂S₂O₅ to 1.5 equiv. Ensure vigorous stirring (mass transfer limitation). |

| Melting Point Depression | "Bis" Impurity: Formation of bis-benzimidazole (rare but possible with excess aldehyde). | Strictly control stoichiometry (1:1). Wash crude solid with hot hexane to dissolve mono-aldehyde impurities. |

Decision Tree: Purification Logic

Figure 2: Logic flow for purifying the crude benzimidazole derivative.

Frequently Asked Questions (FAQ)

Q1: Can I use air bubbling instead of Sodium Metabisulfite?

-

Answer: While air oxidation (catalyzed by Cu or Fe) works, it is not recommended for this specific substrate.[1] The 2,5-dimethoxy ring is electron-rich and prone to forming quinone-like byproducts under prolonged aerobic oxidation. Na₂S₂O₅ provides a faster, anaerobic-friendly chemical oxidation that protects the sensitive ether groups.

Q2: My product precipitates immediately upon adding OPD. Is this wrong?

-

Answer: No, this is often the intermediate imine or the bisulfite adduct precipitating out of solution, especially in ethanol.[1] Do not stop. Heat the slurry to reflux; the solid will likely redissolve or change form as the cyclization proceeds to the benzimidazole.

Q3: Why is the 2,5-dimethoxy analog more soluble than the parent benzimidazole?

-

Answer: The two methoxy groups disrupt the crystal lattice packing and increase lipophilicity. This makes water precipitation (Step 5) less efficient than with unsubstituted benzimidazoles.[1] You may need to add more water (ratio 1:5 solvent:water) or cool to 0°C to force complete precipitation.[1]

Q4: Safety concerns with Na₂S₂O₅?

-

Answer: It releases SO₂ gas upon heating or contact with acid. Ensure the reactor is vented to a scrubber or a fume hood. Do not seal the vessel tightly during the initial heating ramp.

References

-

General Benzimidazole Synthesis via Sodium Metabisulfite

-

Specific Protocol for Na₂S₂O₅ Mediated Condensation

-

Troubleshooting Oxidative Cyclization

-

Purification and Recrystallization Strategies

Sources

Technical Support Center: High-Throughput Screening of Benzimidazole Libraries

Status: Operational Operator: Senior Application Scientist Ticket ID: BZ-HTS-OPT-001

Welcome to the Technical Support Center. You are likely here because your benzimidazole screen is yielding confusing data—perhaps a high false-positive rate, erratic Z-factors, or "hits" that vanish upon retesting. Benzimidazoles are privileged scaffolds in medicinal chemistry, known for binding kinases, tubulin, and GPCRs. However, they are also notorious for specific physicochemical behaviors that wreck HTS campaigns if not managed proactively.

This guide moves beyond generic HTS advice to address the specific liabilities of the benzimidazole class: intrinsic fluorescence , planar aggregation , and solubility-driven precipitation .

Module 1: Library Quality & Preparation

User Question: I’m seeing precipitation in my acoustic dispensing source plates. My library is stored in 100% DMSO. Why is this happening?

Technical Diagnosis: Benzimidazoles are often planar and lipophilic. While soluble in DMSO, they are prone to "crashing out" when exposed to atmospheric moisture (DMSO is hygroscopic) or during freeze-thaw cycles. Furthermore, if your library was synthesized via solid-phase organic synthesis (SPOS), residual cleavage reagents can alter the pH of the DMSO stock, reducing solubility for pH-sensitive benzimidazoles.

Troubleshooting Protocol:

-

Hydration Check: DMSO absorbs water from the air. If your DMSO water content exceeds 1-2%, hydrophobic benzimidazoles will precipitate.

-

Action: Use a Karl Fischer titration to check DMSO water content. If >1%, re-dissolve the library in fresh, anhydrous DMSO.

-

-

The "Intermediate Plate" Step: Avoid shooting directly from high-concentration stocks (10 mM) into aqueous assay buffer if possible.

-

Protocol: Create an intermediate dilution plate (e.g., 1 mM in DMSO) before acoustic dispensing. This reduces the kinetic shock of mixing a high-molarity hydrophobic compound into the aqueous buffer.

-

-

QC via LC-MS: Randomly sample 5% of your library. Look for "flat" UV traces which indicate the compound has precipitated to the bottom of the well and you are dispensing supernatant (solvent only).

Module 2: Assay Development & Interference

User Question: My Z’ (Z-factor) is acceptable (0.6), but I have a 15% hit rate. Many hits show signal enhancement rather than inhibition. Is my enzyme hyperactive?

Technical Diagnosis: It is highly unlikely your enzyme is hyperactive. You are likely observing autofluorescence .[1] Many benzimidazole derivatives exhibit Excited-State Intramolecular Proton Transfer (ESIPT).[2] This mechanism causes them to fluoresce strongly in the blue/green region (400–500 nm), which overlaps with common HTS readouts like Coumarin or Fluorescein (FITC).

The Solution: Spectral Shift & TR-FRET

If you are using a standard intensity-based fluorescence assay (e.g., measurement at Ex 485nm / Em 520nm), benzimidazoles will mimic the signal, appearing as "negative inhibition" or false activity depending on the assay format.

| Interference Type | Symptom in Data | Benzimidazole Mechanism | Remediation |

| Autofluorescence | High background in "inhibition" wells; Signal > Control. | ESIPT (proton transfer) creates intrinsic Stokes shift. | Switch to Red-Shifted Dyes: Use Alexa Fluor 647 or Cy5 (Em > 650nm). Benzimidazoles rarely fluoresce in the far-red. |

| Fluorescence Quenching | Artificial "inhibition" (Signal drops).[1] | Planar stacking absorbs excitation light (Inner Filter Effect). | Ratiometric Assays: Use TR-FRET or FP. Ratiometric reads normalize for quenching. |

| Aggregation (SCAMs) | Steep Hill Slope (> 2.0); Non-specific inhibition. | Colloidal formation sequesters enzyme. | Detergent Challenge: Add 0.01% Triton X-100. If activity vanishes, it was an aggregate.[1] |

Visualizing the Optimization Workflow

The following diagram outlines the decision logic for optimizing the assay specifically for benzimidazole liabilities.

Figure 1: Decision logic for mitigating intrinsic fluorescence and aggregation in benzimidazole screens.

Module 3: Hit Triage & Validation (The "PAINS" Filter)

User Question: I have 50 hits. How do I know which ones are real before I send them to the chemists?

Technical Diagnosis: Benzimidazoles are frequent "aggregators" or SCAMs (Small, Colloidally Aggregating Molecules). At micromolar concentrations, they form colloids that nonspecifically sequester enzymes. If you send these to chemists, they will waste months trying to optimize a physical artifact.

The "Detergent Sensitivity" Protocol (Mandatory for this scaffold):

-

Run Primary Assay: Buffer contains minimal detergent (e.g., 0.001% Tween-20).

-

Run Confirmation Assay: Repeat the assay with the exact same compounds but increase detergent concentration (e.g., 0.01% or 0.1% Triton X-100).

-

Analysis:

-

True Binder: IC50 remains stable (within 2-3 fold).

-

Aggregator (False Positive): Activity disappears (IC50 shifts >10-fold) because the detergent breaks up the colloid.

-

Hit Validation Workflow

Figure 2: Triage workflow to filter out colloidal aggregators common in benzimidazole libraries.

References

-

Solid-phase synthesis of benzimidazole libraries biased for RNA targets. Tetrahedron Letters. [Link]

-

Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. National Institutes of Health (PMC). [Link]

-

Interference with Fluorescence and Absorbance - Assay Guidance Manual. NCBI Bookshelf. [Link]

-

Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives. ACS Omega. [Link]

-

A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Target Review. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationships of Dimethoxyphenyl Benzimidazoles

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzimidazole scaffold stands as a privileged structure, forming the core of numerous pharmacologically active compounds. Its fusion of a benzene and an imidazole ring provides a unique architecture for molecular interactions within biological systems. When this versatile core is coupled with a dimethoxyphenyl moiety, a class of compounds with a remarkable breadth of biological activities emerges. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of dimethoxyphenyl benzimidazoles, providing a critical analysis of their anticancer, antimicrobial, anthelmintic, and anti-inflammatory properties, supported by experimental data and detailed protocols.

The Significance of the Dimethoxyphenyl Moiety

The introduction of a dimethoxyphenyl group at the 2-position of the benzimidazole ring is a key determinant of the biological activity of these compounds. The methoxy groups (-OCH₃) are electron-donating, which can influence the electronic properties of the entire molecule, affecting its ability to interact with biological targets. Furthermore, the position of these methoxy groups (e.g., 2,4-, 3,4-, or 3,5-dimethoxy) plays a crucial role in defining the molecule's conformation and its fit within the binding pockets of enzymes and receptors.

Anticancer Activity: Targeting Cellular Proliferation

Dimethoxyphenyl benzimidazoles have demonstrated significant potential as anticancer agents, with their mechanism of action often linked to the inhibition of tubulin polymerization, a critical process in cell division.[1][2]

Comparative Analysis of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of a series of 2-(dimethoxyphenyl)benzimidazole derivatives against various cancer cell lines. This comparative data highlights the influence of substitution patterns on anticancer potency.

| Compound ID | Benzimidazole Substitution (R¹) | Phenyl Ring Substitution (R²) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1a | H | 3,4-dimethoxy | A549 (Lung) | 1.5 | [3] |

| 1b | 5,6-dichloro | 3,4-dimethoxy | A549 (Lung) | 0.8 | [3] |

| 1c | H | 3,4,5-trimethoxy | A549 (Lung) | 11.75 (µg/mL) | [4] |

| 1d | 6-carboxamide-N-(2,4-dimethoxyphenyl) | 3,4,5-trimethoxy | A549 (Lung) | 0.15 | [4] |

| 1e | 6-carboxamide-N-(2,4-dimethoxyphenyl) | 3,4,5-trimethoxy | SW480 (Colon) | 3.68 | [4] |

Key SAR Insights for Anticancer Activity:

-

Dimethoxy and Trimethoxy Substitution: The presence of methoxy groups on the phenyl ring at the 2-position is consistently associated with potent anticancer activity. The 3,4,5-trimethoxy substitution, in particular, has been shown to be highly effective.[4]

-

Substitution on the Benzimidazole Ring: The addition of electron-withdrawing groups, such as chlorine at the 5 and 6 positions of the benzimidazole ring (compound 1b ), can enhance cytotoxic activity against lung cancer cells.[3]

-